(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone
Description
The compound “(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone” features a methanone core bridging two distinct moieties: a 3-((4-fluorophenyl)sulfonyl)azetidine ring and a 5-methyl-1-phenyl-1H-pyrazol-4-yl group. The pyrazole moiety, substituted with a methyl group at position 5 and a phenyl group at position 1, contributes to steric bulk and π-π stacking interactions.
Properties
IUPAC Name |
[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3S/c1-14-19(11-22-24(14)16-5-3-2-4-6-16)20(25)23-12-18(13-23)28(26,27)17-9-7-15(21)8-10-17/h2-11,18H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRNOJZMJWGDPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CC(C3)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone (CAS Number: 1448073-37-7) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for the compound is , with a molecular weight of 399.4 g/mol. The structure consists of an azetidine ring, a sulfonyl group, and a pyrazole moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| CAS Number | 1448073-37-7 |
| Molecular Formula | C20H18FN3O3S |
| Molecular Weight | 399.4 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The azetidine ring and the fluorophenyl sulfonyl group are critical for binding to enzymes or receptors, potentially leading to modulation of biological pathways such as inhibition of key metabolic processes.
Antimicrobial Activity
Research has indicated that compounds containing the pyrazole scaffold exhibit significant antimicrobial properties. For example, studies have shown that pyrazole derivatives can effectively inhibit bacterial growth against strains such as E. coli and S. aureus . The incorporation of the sulfonyl group may enhance these effects by improving solubility and bioavailability.
Anticancer Properties
Pyrazole derivatives, including those similar to our compound, have demonstrated anticancer activity through various mechanisms, including apoptosis induction and inhibition of tumor growth. For instance, compounds with similar structural motifs have been reported to inhibit cancer cell proliferation in vitro .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been well documented. Studies have shown that certain pyrazole compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, making them promising candidates for treating inflammatory diseases .
Case Studies
- Study on Antimicrobial Activity :
- Anticancer Research :
- Inflammation Model :
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related analogs based on substituents, synthesis pathways, and inferred properties:
Key Observations:
Pyrazole derivatives (e.g., ) demonstrate enhanced π-π interactions due to aromatic substituents, whereas the azetidine’s sulfonyl group may favor hydrogen bonding with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
